P2X3 Receptor Antagonist Activity: Comparable Potency to Advanced Lead Compounds
2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline exhibits potent antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM [1]. In comparison, the advanced P2X3 antagonist 'P2X3 antagonist 34' (a distinct chemotype) shows an IC50 of 92 nM for the rat P2X3 receptor [2]. This represents a comparable potency within the same assay system, positioning the compound as a valuable tool for P2X3-related research.
| Evidence Dimension | Potency at rat P2X3 receptor |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | P2X3 antagonist 34 (IC50 = 92 nM) |
| Quantified Difference | ~1.15-fold higher potency (13% lower EC50) |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes (target compound) vs. human/rat P2X3 in fluorescence-based assay (comparator) |
Why This Matters
This comparable potency validates the compound's utility as an alternative chemical probe for P2X3-mediated pathways, especially for researchers seeking a structurally distinct scaffold to avoid intellectual property or cross-reactivity issues.
- [1] BindingDB. PrimarySearch_ki: EC50 80 nM. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=P2X+purinoceptor+3&reactant2=BDBM50118219&column=ki View Source
- [2] GLPBIO. P2X3 antagonist 34. https://www.glpbio.com/p2x3-antagonist-34.html View Source
